Indole-3-pyruvic Acid-d5
Description
Overview of Indole-3-pyruvic Acid (IPyA) as a Central L-Tryptophan Metabolite
Indole-3-pyruvic acid (IPyA) is a key intermediate metabolite derived from the essential amino acid L-Tryptophan. caymanchem.comresearchgate.net It is situated at a critical branch point in tryptophan metabolism and is involved in several important biological pathways in various organisms, from bacteria and plants to mammals. researchgate.netresearchgate.net
Auxin Biosynthesis in Plants: In plants, the IPyA pathway is the major route for the biosynthesis of indole-3-acetic acid (IAA), the most common and potent type of auxin, a class of plant hormones that regulate nearly all aspects of plant growth and development. pnas.orgnih.govjircas.go.jp Tryptophan is first converted to IPyA by aminotransferases, and then IPyA is converted to IAA. researchgate.netpnas.org
Microbial and Mammalian Metabolism: In the gut microbiota and in mammals, the indole (B1671886) pyruvate (B1213749) pathway is a primary route for tryptophan metabolism, producing a variety of indole derivatives. nih.gov IPyA and its downstream products can act as signaling molecules. For instance, they are known to activate the aryl hydrocarbon receptor (AhR), a protein that plays a crucial role in regulating immune responses and maintaining intestinal homeostasis. caymanchem.comamegroups.org Some research suggests that IPyA has antioxidant properties and may play a role in mitigating inflammation and anxiety. medchemexpress.comamegroups.org
IPyA is known to exist in a chemical equilibrium between its keto and enol forms, a characteristic that may be important for its biological activities. researchgate.net
Rationale for Deuterium-Labeled Indole-3-pyruvic Acid (Indole-3-pyruvic Acid-d5) in Mechanistic and Quantitative Research
The rationale for using the deuterium-labeled version, this compound, stems from the advantages conferred by stable isotope labeling, particularly in the context of mass spectrometry-based analysis. medchemexpress.comnih.gov
Gold Standard for Quantification: this compound serves as an ideal internal standard for the quantification of its unlabeled counterpart, IPyA, in biological samples. medchemexpress.commedchemexpress.com In stable isotope dilution assays, a known quantity of this compound is spiked into a sample (e.g., plasma, tissue extract). nih.gov During analysis by liquid chromatography-mass spectrometry (LC-MS), the deuterated standard co-elutes with the natural, unlabeled IPyA. researchgate.net Because they are chemically identical, they experience the same extraction efficiency and ionization response in the mass spectrometer. researchgate.net The mass spectrometer, however, can easily distinguish them based on their mass difference. By comparing the signal intensity of the analyte to the known concentration of the internal standard, researchers can calculate the absolute concentration of endogenous IPyA with very high accuracy and precision. nih.govnih.gov This approach corrects for variations in sample preparation and instrument response, which is a significant advantage over other quantification methods. researchgate.net
Mechanistic Studies: Deuterium (B1214612) labeling can also be used to investigate reaction mechanisms. The replacement of hydrogen with deuterium can sometimes alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect. Studying these effects can provide insights into the bond-breaking and bond-forming steps of enzymatic reactions involving IPyA.
Metabolic Tracing: As a labeled precursor, this compound can be introduced into a biological system to trace its conversion into other metabolites, such as indole-3-acetic acid. pubcompare.aioup.com This allows for direct demonstration and measurement of pathway activity, confirming metabolic links and quantifying fluxes. oup.com For example, deuterium-labeled tryptophan has been used to directly observe the in-vivo conversion to deuterated IPyA in plants. oup.com
The "-d5" designation indicates that five hydrogen atoms on the indole ring of the molecule have been replaced with deuterium atoms. medchemexpress.comnih.gov This significant mass shift makes it easily distinguishable from the natural compound and its other isotopic variants (e.g., d4 or d7 versions of related indole compounds) in mass spectrometry, preventing signal overlap and ensuring analytical specificity. researchgate.netmdpi.comscilit.com
Data Tables
Table 1: Chemical Properties of Indole-3-pyruvic Acid and its Deuterated Analog
| Property | Indole-3-pyruvic Acid | This compound |
| Molecular Formula | C₁₁H₉NO₃ | C₁₁H₄D₅NO₃ |
| Molecular Weight | 203.19 g/mol | 208.22 g/mol medchemexpress.com |
| Synonyms | IPyA | 1H-Indole-2,4,5,6,7-d5-3-propanoic acid, α-oxo- medchemexpress.com |
| CAS Number | 392-12-1 | 85163-57-1 medchemexpress.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
2-oxo-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H9NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H,14,15)/i1D,2D,3D,4D,6D |
InChI Key |
RSTKLPZEZYGQPY-SNOLXCFTSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(=O)C(=O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Indole 3 Pyruvic Acid D5
Chemical Synthesis Approaches for Deuterium (B1214612) Incorporation into Indole (B1671886) Scaffolds
The synthesis of deuterated indole scaffolds, a crucial step in producing Indole-3-pyruvic Acid-d5, can be achieved through various methods. One of the most effective and practical approaches is the acid-catalyzed hydrogen-deuterium (H-D) exchange reaction. acs.orgresearchgate.net This method involves treating the indole compound with a deuterated acid in a deuterated solvent. For instance, 3-substituted indoles can be efficiently deuterated by treatment with 20 wt % D2SO4 in CD3OD at temperatures ranging from 60–90 °C. acs.orgnih.gov This approach has been successfully applied to the synthesis of related compounds like indole-3-acetic acid-d5 and indole-3-butyric acid-d5, suggesting its applicability for the deuteration of Indole-3-pyruvic acid. acs.orgresearchgate.netnih.gov
Another strategy involves palladium-catalyzed deuteration. This method allows for hydrogen isotope exchange at specific positions of the indole ring, such as C2 and C3, in the presence of a palladium catalyst and a deuterium source like deuterated acetic acid (CD3CO2D). acs.org While this provides a high degree of control over the deuteration pattern, acid-catalyzed methods are often more straightforward for achieving polydeuteration of the indole ring. acs.orgacs.org
The instability of Indole-3-pyruvic acid, which readily converts to other compounds, presents a significant challenge in its synthesis and purification. plos.orgnih.gov Therefore, synthetic strategies must consider mild reaction conditions and purification techniques to preserve the integrity of the target molecule.
Table 1: Comparison of Synthetic Approaches for Deuterating Indole Scaffolds
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Acid-Catalyzed H-D Exchange | D2SO4 in CD3OD | 60-90 °C | Facile, practical for polydeuteration | May not be suitable for acid-sensitive substrates |
| Palladium-Catalyzed Deuteration | Pd(OAc)2, CD3CO2D | 120 °C | High regioselectivity (C2, C3) | Requires a metal catalyst, potentially harsher conditions |
Isotopic Exchange Reactions for Selective Deuteration of Indole Compounds
Isotopic exchange reactions are a cornerstone for the selective incorporation of deuterium into indole compounds. The regioselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions.
Acid-catalyzed H-D exchange reactions on 3-substituted indoles typically result in deuterium incorporation at the C2, C4, C5, C6, and C7 positions of the indole ring. acs.orgnih.gov The C3 position is generally not deuterated in these compounds due to the existing substituent. For 3-unsubstituted indoles, deuteration at C3 can be achieved under different conditions, for example, by heating with CD3CO2D at 150 °C. acs.orgnih.gov
Palladium catalysis offers a more programmable approach to selective deuteration. By using a palladium catalyst in the presence of deuterated acetic acid, it is possible to achieve selective deuteration at the C2 and C3 positions. acs.org Furthermore, by subsequently treating the C2 and C3-deuterated indole with a base like K2CO3 in a protic solvent, the deuterium at the more labile C3 position can be selectively removed, yielding a C2-deuterated indole. acs.org Metal-free, acid-mediated deuteration with CD3CO2D can lead to selective isotope incorporation at the C3 position only. acs.org
These selective deuteration methods are valuable for mechanistic studies where the position of the deuterium label is critical for tracking metabolic pathways or understanding reaction mechanisms.
Table 2: Regioselectivity of Isotopic Exchange Reactions on Indoles
| Method | Reagents | Positions Deuterated |
| Acid-Catalyzed (3-substituted indoles) | D2SO4/CD3OD | C2, C4, C5, C6, C7 |
| Palladium-Catalyzed | Pd(OAc)2/CD3CO2D | C2, C3 |
| Palladium-Catalyzed followed by base treatment | 1. Pd(OAc)2/CD3CO2D 2. K2CO3/MeOH/H2O | C2 |
| Acid-Mediated (metal-free) | CD3CO2D | C3 |
Analytical Assessment of Isotopic Purity and Deuteration Degree in this compound
Accurate determination of the isotopic purity and the degree of deuteration is crucial for the application of this compound. The primary analytical techniques employed for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for assessing isotopic purity. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the number of incorporated deuterium atoms can be determined. The mass spectrum of a deuterated compound will show a characteristic isotopic cluster, with the most abundant peak corresponding to the desired deuterated species. For Indole-3-pyruvic acid, its mass spectrum has been previously characterized, which can serve as a reference for its deuterated analogue. nih.govnist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR spectroscopy are invaluable for determining the degree and position of deuteration. In ¹H NMR, the disappearance or reduction in the intensity of specific proton signals directly corresponds to the extent of deuterium incorporation at those positions. acs.orgnih.gov For a more direct and quantitative analysis, ²H NMR can be utilized to observe the deuterium signals themselves. Quantitative ¹H NMR, using an internal standard, can provide precise measurements of the deuterium incorporation. acs.org
The combination of MS and NMR provides a comprehensive characterization of this compound, confirming its molecular weight, the number of deuterium atoms incorporated, and their specific locations on the indole scaffold.
Table 3: Analytical Techniques for Isotopic Characterization
| Technique | Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation, number of deuterium atoms |
| ¹H Nuclear Magnetic Resonance (NMR) | Degree and position of deuteration (by signal reduction) |
| ²H Nuclear Magnetic Resonance (NMR) | Direct observation and quantification of deuterium |
Advanced Analytical Applications of Indole 3 Pyruvic Acid D5 As a Stable Isotope Internal Standard
Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantitation of Endogenous Indole-3-pyruvic Acid
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that utilizes isotope-labeled compounds for the highly accurate determination of the concentration of an analyte in a sample. The use of Indole-3-pyruvic Acid-d5 as an internal standard is a prime example of this application in the field of metabolomics.
Principles and Advantages of IDMS in Metabolite Quantification
The fundamental principle of IDMS lies in the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to a sample containing the natural, unlabeled analyte (Indole-3-pyruvic Acid). scispace.com The labeled and unlabeled compounds are chemically identical and thus exhibit the same behavior during extraction, purification, and ionization in the mass spectrometer. scispace.com By measuring the ratio of the mass spectrometric signals of the labeled and unlabeled compounds, the initial concentration of the endogenous analyte can be calculated with high precision.
The primary advantages of using this compound in IDMS include:
Correction for Sample Loss: Any loss of the analyte during sample preparation and analysis is compensated for because the internal standard is lost at the same rate.
Mitigation of Matrix Effects: The presence of other components in a complex biological matrix can suppress or enhance the ionization of the analyte. Since the internal standard is affected similarly, the ratio of the two remains constant, leading to more accurate quantification. nih.gov
High Specificity and Sensitivity: Mass spectrometry allows for the selective detection of the specific mass-to-charge ratios of both the analyte and the internal standard, providing high specificity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Integrations
Both GC-MS and LC-MS/MS are powerful techniques that are integrated with IDMS for the quantification of Indole-3-pyruvic Acid.
GC-MS: In GC-MS analysis, Indole-3-pyruvic Acid is often chemically derivatized to increase its volatility and thermal stability for gas chromatography. nih.gov A study described a method for determining Indole-3-pyruvic acid levels in Arabidopsis thaliana using GC-selected ion monitoring-mass spectrometry (GC-SIM-MS). nih.gov This method involved derivatization with hydroxylamine, followed by partitioning and purification steps before GC-MS analysis. nih.gov The use of an internal standard like this compound in such a method would allow for precise quantification by monitoring specific ions for both the labeled and unlabeled compounds. oup.com
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique that often does not require derivatization of the analyte. openagrar.de In LC-MS/MS, the analyte is first separated by liquid chromatography and then ionized, typically using electrospray ionization (ESI). openagrar.de The precursor ion corresponding to Indole-3-pyruvic Acid is selected in the first mass analyzer, fragmented, and a specific product ion is monitored in the second mass analyzer. openagrar.de This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly enhances specificity. researchgate.netopenagrar.de The use of this compound as an internal standard in LC-MS/MS methods allows for highly accurate quantification by monitoring the specific precursor-to-product ion transitions for both the analyte and the standard. openagrar.de
Table 1: Comparison of GC-MS and LC-MS/MS for Indole-3-pyruvic Acid Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
|---|---|---|
| Derivatization | Often required to increase volatility and thermal stability. nih.gov | Generally not required. openagrar.de |
| Separation | Based on volatility and interaction with the stationary phase. | Based on polarity and interaction with the stationary phase. frontiersin.org |
| Ionization | Typically Electron Ionization (EI). | Typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). openagrar.de |
| Specificity | Good, enhanced by Selected Ion Monitoring (SIM). nih.gov | Excellent, enhanced by Selected/Multiple Reaction Monitoring (SRM/MRM). openagrar.de |
| Sensitivity | Generally good. | Often higher than GC-MS for non-volatile compounds. scholaris.ca |
| Internal Standard | This compound corrects for derivatization and injection variability. | This compound corrects for matrix effects and ionization suppression/enhancement. nih.gov |
Metabolic Flux Analysis Using this compound as a Tracer
Metabolic flux analysis is a powerful technique used to elucidate the rates of metabolic pathways in living organisms. d-nb.info By introducing a stable isotope-labeled substrate (a tracer) into a biological system, researchers can track the incorporation of the isotope into various metabolites, thereby mapping and quantifying the flow of atoms through metabolic networks. d-nb.info this compound can be utilized as a tracer to investigate specific metabolic pathways.
Tracing Tryptophan Catabolism and Anabolism Pathways
Tryptophan is an essential amino acid that serves as a precursor for the synthesis of numerous bioactive compounds, including neurotransmitters and indole (B1671886) derivatives. nih.gov The catabolism of tryptophan can proceed through several pathways, including the one that involves Indole-3-pyruvic Acid. nih.gov By introducing this compound into a system, researchers can trace its conversion to downstream metabolites. For instance, in some organisms, Indole-3-pyruvic Acid can be converted to indole-3-acetic acid or other indole compounds. researchgate.net Tracking the appearance of the deuterium (B1214612) label in these downstream products provides direct evidence of the metabolic flux through this specific branch of tryptophan catabolism.
Elucidating Auxin Biosynthesis Pathway Fluxes in Vivo
In plants, the primary auxin, indole-3-acetic acid (IAA), is a crucial hormone regulating growth and development. nih.gov The main pathway for IAA biosynthesis in many plants is the indole-3-pyruvic acid (IPyA) pathway, which proceeds from tryptophan via IPyA to IAA. jircas.go.jpjircas.go.jp Understanding the flux through this pathway is essential for comprehending plant development.
Table 2: Application of this compound in Metabolic Flux Analysis
| Application Area | Experimental Approach | Information Gained | Key Research Findings |
|---|---|---|---|
| Tryptophan Catabolism | Introduction of this compound into a biological system. | Tracing the conversion to downstream metabolites like indole-3-lactic acid and indole-3-acetic acid. plos.org | Elucidation of the metabolic fate of Indole-3-pyruvic Acid and the activity of catabolic enzymes. |
| Auxin Biosynthesis | Supplying this compound to plant tissues. | Direct measurement of the metabolic flux from Indole-3-pyruvic Acid to indole-3-acetic acid (IAA). researchgate.net | Quantification of the in vivo activity of the YUCCA enzymes, which convert IPyA to IAA. nih.gov |
| Pathway Regulation | Use in conjunction with genetic mutants or chemical inhibitors. | Dissecting the relative contributions of different biosynthetic or catabolic pathways. researchgate.net | Identification of key regulatory points and alternative metabolic routes. |
Investigating Indole Derivative Interconversions
The utility of this compound (I3P-d5) extends beyond simple quantification to the sophisticated domain of metabolic flux analysis and pathway elucidation. As a stable isotope-labeled tracer, I3P-d5 is an invaluable tool for investigating the complex network of interconversions among indole derivatives. Its five deuterium atoms provide a distinct mass shift that allows mass spectrometry-based techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to differentiate between metabolites synthesized de novo from the labeled precursor and the pre-existing endogenous pool.
The central pathway often investigated using I3P-d5 is the Tryptophan-dependent biosynthesis route for various bioactive indoles. In many organisms, from bacteria and plants to mammals, Tryptophan is converted to Indole-3-pyruvic Acid (I3P), which then serves as a key branch-point intermediate. From I3P, metabolic pathways can lead to the formation of critical signaling molecules such as Indole-3-acetic acid (IAA) or Indole-3-lactic acid (ILA).
Research studies leverage I3P-d5 by introducing it into a biological system (e.g., cell culture, microbial broth, or plant tissue homogenate) and tracking its metabolic fate over time. By monitoring the appearance of deuterated products (e.g., IAA-d5, ILA-d5), scientists can directly measure the rate and extent of specific enzymatic conversions. This approach provides definitive evidence for a functional metabolic link between I3P and its downstream products, resolving ambiguities that cannot be addressed by measuring static metabolite levels alone.
For instance, in studies of gut microbiome metabolism, I3P-d5 can be used to determine the capacity of specific bacterial species to produce IAA. After incubating a bacterial culture with I3P-d5, the detection of IAA-d5 in the supernatant confirms that the bacteria possess the necessary enzymatic machinery (e.g., an indole-3-pyruvate decarboxylase) to convert I3P to IAA. The ratio of IAA-d5 to unlabeled IAA can further reveal the relative contribution of this specific pathway to the total IAA pool.
The table below illustrates the principle of using I3P-d5 as a tracer to monitor these conversions via LC-MS/MS. The analysis tracks the specific mass-to-charge ratio (m/z) for both the endogenous (native) and the tracer-derived (deuterated) forms of the metabolites.
Table 1: LC-MS/MS Monitoring of Indole Metabolite Interconversions Using I3P-d5 as a Metabolic Tracer
| Metabolite | Precursor | Endogenous Form (m/z) | Tracer-Derived Form (m/z) | Observed Conversion | Biological System Studied |
|---|---|---|---|---|---|
| Indole-3-acetic acid (IAA) | This compound | 174.05 [M-H]⁻ | 179.08 [M-H]⁻ | Confirmed conversion via indole-3-pyruvate decarboxylase activity. | Gut Microbiota, Plant Tissues |
| Indole-3-lactic acid (ILA) | This compound | 204.06 [M-H]⁻ | 209.09 [M-H]⁻ | Confirmed conversion via lactate (B86563) dehydrogenase-like activity. | Human Cells, Gut Microbiota |
This tracing methodology is powerful because it can also uncover reversible or previously uncharacterized reactions. For example, the detection of deuterated Tryptophan (Trp-d5) following incubation with I3P-d5 would provide direct evidence of a functional reverse transamination reaction, converting I3P back to Tryptophan. Such findings are crucial for building accurate and comprehensive models of cellular metabolism.
Biochemical Pathways of Indole 3 Pyruvic Acid in Indole 3 Acetic Acid Iaa Biosynthesis
The Indole-3-pyruvic Acid (IPyA) Pathway: A Central Route to Auxin
The Indole-3-pyruvic acid (IPyA) pathway is recognized as the main route for the biosynthesis of the natural auxin, Indole-3-acetic acid (IAA), in plants. jircas.go.jpjircas.go.jp This tryptophan-dependent pathway consists of a core two-step enzymatic process. pnas.orgnih.gov Initially, the amino acid L-tryptophan is converted to IPyA. researchgate.netnih.gov Subsequently, IPyA is transformed into IAA. researchgate.netnih.gov
Genetic and biochemical studies in the model plant Arabidopsis thaliana have solidified the central role of the IPyA pathway. pnas.org Mutants with defects in the key enzymes of this pathway exhibit severe developmental abnormalities and significant reductions in endogenous IAA levels. pnas.org While other potential IAA biosynthesis pathways exist, such as the tryptamine (B22526) (TAM), indole-3-acetamide (B105759) (IAM), and indole-3-acetaldoxime (IAOx) pathways, the IPyA route is considered the primary contributor to the bulk of auxin required for normal plant growth and development. jircas.go.jpmdpi.com The IAOx pathway, for instance, is largely restricted to the Brassicaceae family. jircas.go.jp The universal presence and functional conservation of the IPyA pathway across diverse plant species, from bryophytes to angiosperms, underscore its fundamental importance. nsf.gov
Enzymology of the IPyA Pathway
The conversion of L-tryptophan to IAA via the IPyA pathway is a cascade of enzymatic reactions. The process is primarily accomplished in two key steps, catalyzed by two distinct families of enzymes that are highly conserved throughout the plant kingdom. pnas.org
The first committed step in the IPyA pathway is the reversible conversion of L-tryptophan to indole-3-pyruvic acid. mdpi.com This transamination reaction is catalyzed by the TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS1 (TAA1) and its homologs, the TRYPTOPHAN AMINOTRANSFERASE-RELATED (TAR) proteins. jircas.go.jpoup.com These enzymes belong to the superfamily of pyridoxal-5'-phosphate (PLP)-dependent enzymes. pnas.orgoup.com
Table 1: Key Enzymes in the IPyA Pathway
| Step | Enzyme Family | Substrate | Product | Function |
|---|---|---|---|---|
| 1 | Tryptophan Aminotransferase (TAA/TAR) | L-Tryptophan | Indole-3-pyruvic Acid (IPyA) | Catalyzes the initial transamination of tryptophan. jircas.go.jpmdpi.com |
| 2 | YUCCA Flavin Monooxygenases (YUC) | Indole-3-pyruvic Acid (IPyA) | Indole-3-acetic Acid (IAA) | Catalyzes the rate-limiting oxidative decarboxylation of IPyA. nih.govbiorxiv.org |
Following its synthesis, IPyA is converted to IAA in a reaction catalyzed by the YUCCA (YUC) family of flavin-containing monooxygenases. jircas.go.jppnas.org This step is the rate-limiting and irreversible gatekeeper for auxin biosynthesis. nih.govbiorxiv.org The YUC enzymes mediate the oxidative decarboxylation of IPyA to form IAA. nih.gov
The final conversion of indole-3-acetaldehyde (IAAld) to IAA is catalyzed by an aldehyde dehydrogenase. nih.govplos.org While the direct conversion of IPyA to IAA by YUC enzymes is considered the main pathway in plants, the involvement of an IAAld intermediate and a subsequent dehydrogenase-catalyzed step has been characterized, particularly in bacteria. pnas.orgnih.gov
For example, the bacterial pathogen Pseudomonas syringae utilizes an indole-3-acetaldehyde dehydrogenase, named AldA, to synthesize IAA from IAAld as part of its virulence strategy. nih.govnih.govbiorxiv.org In plants, while aldehyde oxidases and dehydrogenases are present and capable of converting IAAld to IAA, the current consensus is that the YUCCA-catalyzed conversion of IPyA is the principal rate-limiting step in the IPyA pathway for de novo auxin synthesis. pnas.org The potential role of a distinct IAAld dehydrogenase in specific plant tissues or under particular conditions remains an area of investigation.
Occurrence and Functional Diversity of the IPyA Pathway Across Biological Domains
The two-step IPyA pathway is highly conserved across the plant kingdom, indicating its ancient evolutionary origins and fundamental importance. pnas.orgnsf.gov The core components, the TAA/TAR and YUC gene families, are found in all sequenced plant genomes, from basal land plants to flowering plants. nsf.govpnas.org
The complexity of the IPyA pathway's genetic toolkit varies significantly among plant species, reflecting their diverse developmental and evolutionary trajectories. nsf.gov
Arabidopsis thaliana : As a model eudicot, Arabidopsis possesses a relatively complex set of genes for the IPyA pathway. Its genome contains the TAA1 gene and four TAR homologs, along with a family of eleven YUC genes. nih.govnsf.gov This genetic redundancy allows for spatiotemporal fine-tuning of auxin synthesis, with different family members exhibiting distinct expression patterns and contributing to specific developmental processes, such as shade avoidance, root development, and flower formation. mdpi.compnas.org The pathway is crucial for nearly all aspects of its life cycle, and its disruption leads to severe developmental defects. pnas.org
Marchantia polymorpha : This liverwort, representing a basal lineage of land plants, possesses the simplest known IPyA-dependent auxin synthesis toolkit. oup.comnih.govnih.gov Its genome contains only a single TAA gene and two functional YUC genes (MpYUC1 and MpYUC2). nsf.govnih.gov This minimal set of enzymes is sufficient to produce the auxin necessary for the development of the gametophyte thallus and to regulate the dormancy of gemmae. oup.comnih.gov The simplicity of the Marchantia system makes it an excellent model for studying the fundamental and ancestral functions of the IPyA pathway. nsf.gov Despite having fewer genes, the biochemical roles of TAA and YUC enzymes are conserved between liverworts and angiosperms. nih.gov
Rice (Oryza sativa) : In this model monocot, the IPyA pathway is also the primary route for auxin biosynthesis. oup.comoup.com The rice genome contains multiple TAA/TAR and YUC homologs. oup.comnih.gov For instance, the tryptophan aminotransferase OsTAR1 has been biochemically confirmed to convert L-tryptophan to IPyA. oup.comoup.com Inhibition of this pathway in rice seedlings leads to reduced levels of both IPyA and IAA, resulting in morphological changes such as decreased lateral root density, confirming the pathway's critical role in rice development. oup.comoup.com Studies on genes like TaTAR2.1 in wheat, a close relative of rice, further demonstrate the importance of this pathway for vegetative growth, reproductive development, and ultimately, grain yield in cereal crops. nih.gov
Table 2: IPyA Pathway Gene Families in Different Plant Species
| Species | TAA/TAR Family Genes | YUCCA (YUC) Family Genes | Key Findings |
|---|---|---|---|
| Arabidopsis thaliana (Eudicot) | 5 (TAA1, TAR1-4) | 11 | Complex regulation with distinct roles for different gene family members. nih.govnsf.gov |
| Marchantia polymorpha (Liverwort) | 1 (MpTAA) | 2 (MpYUC1, MpYUC2) | Simplest known IPyA toolkit in any land plant; demonstrates the conserved, ancestral function of the pathway. nsf.govoup.comnih.gov |
Microbial IAA Production (e.g., Plant-Associated Bacteria, Fungi)
The Indole-3-pyruvic acid (IPyA) pathway is a primary and well-studied route for the biosynthesis of the auxin, Indole-3-acetic acid (IAA), in numerous microorganisms, including plant-associated bacteria and fungi. nih.govjircas.go.jpplos.org This pathway is evolutionarily significant and is considered a major mechanism for IAA production in both beneficial and pathogenic microbes. frontiersin.orgbohrium.com The process begins with the amino acid L-tryptophan, which is converted into IAA through a sequence of enzymatic reactions. nih.gov
The key steps in the microbial IPyA pathway are:
Transamination: An aminotransferase enzyme converts L-tryptophan to Indole-3-pyruvic acid (IPyA). nih.govresearchgate.net
Decarboxylation: The key enzyme of this pathway, Indole-3-pyruvate decarboxylase (IPDC), encoded by the ipdC gene, catalyzes the conversion of IPyA to Indole-3-acetaldehyde (IAAld). nih.govfrontiersin.org This step is often the rate-limiting step in the pathway. rsc.org
Oxidation: An aldehyde dehydrogenase subsequently oxidizes IAAld to produce the final product, Indole-3-acetic acid (IAA). nih.govresearchgate.net
The IPyA pathway has been identified in a diverse range of microorganisms. In bacteria, it is operational in beneficial species like Azospirillum brasilense and members of the Enterobacter cloacae complex. frontiersin.org Strains of Pantoea agglomerans also utilize this route, with the ipdC gene being highly conserved across different strains, highlighting its evolutionary importance for plant-microbe interactions. frontiersin.org Similarly, studies on Enterobacter xiangfangensis and Enterobacter asburiae have confirmed the presence of the IPyA pathway through the detection of intermediates like IPyA and tryptamine (TAM). rsc.org
Among fungi, the IPyA pathway is also prevalent. It has been characterized in the non-pathogenic fungus Neurospora crassa. plos.orgnih.gov Research on various ectomycorrhizal (ECM) fungi, such as Astraeus odoratus, Pisolithus albus, and Scleroderma suthepense, has confirmed that they synthesize IAA via the IPyA pathway when supplemented with L-tryptophan. plos.org The presence of the pathway in these symbiotic fungi is indicated by the detection of IPyA and IAAld derivatives (Indole-3-lactic acid and Indole-3-ethanol, respectively) and by measuring tryptophan aminotransferase activity. nih.govplos.org
The table below summarizes research findings on microbial IAA production via the IPyA pathway in selected microorganisms.
Table 1: Microbial Production of IAA via the Indole-3-pyruvic Acid (IPyA) Pathway
| Microorganism | Type | Key Enzymes/Genes Identified | Research Findings |
|---|---|---|---|
| Pantoea agglomerans | Bacterium | Indole-3-pyruvate decarboxylase (ipdC) | The IPyA pathway is highly conserved; the ipdC gene is crucial for IAA synthesis. frontiersin.org |
| Enterobacter sp. (e.g., E. xiangfangensis) | Bacterium | Indole-3-pyruvate decarboxylase (ipdC) | The IPyA pathway was confirmed by the detection of intermediates IPyA and TAM. rsc.org |
| Azospirillum brasilense | Bacterium | Indole-3-pyruvate decarboxylase (ipdC) | The ipdC gene is upregulated by tryptophan; the pathway is subject to tight regulation. frontiersin.orgoup.com |
| Neurospora crassa | Fungus | Tryptophan aminotransferase, Pyruvate (B1213749) decarboxylase (cfp), Aldehyde dehydrogenase (cbs-3, ahd-2) | Deletion of the cfp gene led to the accumulation of an IPyA derivative, confirming its role in the pathway. plos.orgnih.gov |
| Ectomycorrhizal (ECM) Fungi (e.g., Astraeus, Pisolithus) | Fungus | Tryptophan aminotransferase | All tested ECM fungi were found to synthesize IAA through the IPyA pathway, confirmed by enzymatic activity and intermediate detection. plos.org |
Reverse Enzymatic Activities and Regulatory Mechanisms (e.g., IPyA to Tryptophan)
The biosynthesis of IAA via the Indole-3-pyruvic acid (IPyA) pathway is not a simple, unidirectional process; it is governed by complex regulatory mechanisms, including reverse enzymatic reactions and feedback loops. jircas.go.jpnih.gov These control systems ensure that the levels of IAA and its intermediates are precisely maintained, which is critical for normal physiological processes. pnas.org
A key regulatory point in the pathway involves the first enzyme, Tryptophan Aminotransferase (TAA1), which in plants and likely in microbes, exhibits reversible activity. jircas.go.jp While TAA1 catalyzes the conversion of L-tryptophan to IPyA, it can also perform the reverse reaction, converting IPyA back to L-tryptophan. jircas.go.jpnih.gov This reversibility is a cornerstone of a negative feedback regulation system where the product, IPyA, controls the activity of the enzyme that produces it. nih.gov
This feedback regulation is achieved through two complementary mechanisms:
Competitive Inhibition: IPyA acts as a competitive inhibitor of TAA1, competing with the substrate, L-tryptophan, for the enzyme's active site. jircas.go.jp
Reversible Reaction: The inherent ability of TAA1 to convert IPyA back to tryptophan helps to buffer IPyA concentrations. jircas.go.jpnih.gov
Enzyme kinetic data from studies on Arabidopsis thaliana TAA1 reveal that the enzyme has a significantly higher affinity for IPyA than for L-tryptophan. nih.govpnas.org This large difference in affinity ensures that intracellular levels of IPyA are kept low, which is important to prevent the spontaneous, non-enzymatic conversion of IPyA to IAA. nih.govpnas.org This tight control, described as a "push" (by TAA1) and "pull" (by the subsequent YUCCA enzymes) system, prevents either the over- or under-accumulation of the IPyA intermediate. jircas.go.jppnas.org
In bacteria, the regulation can be equally stringent. frontiersin.org For instance, in Pantoea agglomerans, the expression of the ipdC gene, which encodes the critical IPDC enzyme, is induced when the bacteria are grown on plants under specific conditions, such as water stress. frontiersin.org In other bacteria, the presence of the precursor tryptophan in the environment can upregulate the genes involved in IAA biosynthesis. oup.com Furthermore, IAA itself can act as a signaling molecule, creating a positive feedback loop by inducing the expression of genes involved in its own synthesis, as seen in A. brasilense. oup.com
The table below details the key aspects of the regulatory mechanisms controlling the IPyA pathway.
Table 2: Regulatory Mechanisms of the Indole-3-pyruvic Acid (IPyA) Pathway
| Regulatory Mechanism | Enzyme/Gene Involved | Organism/System Studied | Description |
|---|---|---|---|
| Negative Feedback Regulation | Tryptophan Aminotransferase (TAA1/TARs) | Arabidopsis thaliana | The product, IPyA, competitively inhibits the TAA1 enzyme, and the enzyme's reverse activity converts IPyA back to tryptophan. jircas.go.jpnih.gov |
| Enzyme Kinetics | Tryptophan Aminotransferase (TAA1) | Arabidopsis thaliana | TAA1 has a much higher affinity for IPyA (Km = 0.7 µM) compared to L-tryptophan (Km = 43.6 µM), keeping IPyA levels low. nih.govpnas.org |
| Transcriptional Regulation | Indole-3-pyruvate decarboxylase (ipdC) | Pantoea agglomerans | Expression of the ipdC gene is induced by environmental cues, such as growth on plant surfaces under water stress. frontiersin.org |
| Positive Feedback Loop | IAA biosynthesis genes | Azospirillum brasilense | IAA acts as a signaling molecule that upregulates the expression of genes involved in its own biosynthesis. oup.com |
| Substrate Induction | Indole-3-pyruvate decarboxylase (ipdC) | Azospirillum brasilense | The ipdC gene is upregulated by the presence of the precursor L-tryptophan. oup.com |
Table 3: List of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| Indole-3-acetic acid | IAA |
| Indole-3-pyruvic acid | IPyA |
| Indole-3-acetaldehyde | IAAld |
| Indole-3-lactic acid | ILA |
| Indole-3-ethanol | Tryptophol (B1683683) / TOL |
| L-tryptophan | Trp |
Indole 3 Pyruvic Acid in Broader Tryptophan Metabolism and Derivative Formation
Reductive Metabolism of Indole-3-pyruvic Acid to Indole-3-lactic Acid (ILA)
A significant metabolic route for IPyA is its reduction to Indole-3-lactic acid (ILA). frontiersin.org This conversion is catalyzed by dehydrogenase enzymes, such as indole-3-lactic acid dehydrogenase (ILDHase) or phenyllactate dehydrogenase. frontiersin.orgsavingtheworldwithscience.comusu.edu
This reductive pathway is particularly prominent in various species of gut bacteria, including Lactobacillus and Bifidobacterium. savingtheworldwithscience.comfrontiersin.org For instance, certain Lactobacillus species can efficiently convert IPyA to ILA. usu.edu IPyA is considered an unstable compound, and its conversion to the more stable ILA is a common observation in microbial cultures. nih.govplos.org In fact, the presence of ILA in a culture medium is often used as an indicator for the production of its precursor, IPyA. nih.govplos.org
The production of ILA is not merely a detoxification or overflow pathway but generates a molecule with its own biological activities. ILA is recognized for its antioxidant properties and its ability to modulate immune responses, contributing to gut homeostasis. researchgate.netmdpi.com
Decarboxylation to Indole-3-acetaldehyde and Subsequent Transformations
Another major metabolic fate of IPyA is its decarboxylation to form Indole-3-acetaldehyde (IAAld). mdpi.comnih.gov This reaction is a critical step in the biosynthesis of indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants. pnas.orgnih.govjircas.go.jp The key enzyme responsible for this conversion is indole-3-pyruvate decarboxylase (IPDC). mdpi.comnih.govoup.com This enzyme has been identified and characterized in a variety of plant-associated and gut bacteria, including Enterobacter cloacae, Azospirillum brasilense, and Pantoea agglomerans. nih.govoup.comasm.org
The decarboxylation of IPyA to IAAld is often the rate-limiting step in this pathway. oup.comnih.gov Like its precursor IPyA, IAAld is also an unstable compound. nih.gov It can be further metabolized through several routes:
Oxidation to Indole-3-acetic acid (IAA): Aldehyde dehydrogenases can oxidize IAAld to produce IAA. mdpi.comnih.gov This is a final step in a common microbial pathway for auxin production.
Reduction to Indole-3-ethanol (Tryptophol): IAAld can be reduced to form tryptophol (B1683683) (TOL). nih.govtandfonline.com Similar to ILA, the detection of TOL can serve as a proxy for the production of IAAld. plos.org
Rearrangement to form other molecules: Under certain conditions, IAAld can be a precursor to other complex indole (B1671886) molecules, such as 6-formylindolo[3,2-b]carbazole (FICZ), a potent activator of the aryl hydrocarbon receptor (AhR). researchgate.net
The balance between the oxidation and reduction of IAAld can be influenced by the redox state of the cell; for example, under less aerobic conditions, the production of tryptophol and ILA is favored over IAA. tandfonline.com
Intermediacy of IPyA in Other Indole Compound Biosyntheses (e.g., Indole-3-propionic Acid)
IPyA serves as a crucial branching point that leads to the synthesis of other significant indole derivatives beyond ILA and IAA. One such important metabolite is Indole-3-propionic acid (IPA). The biosynthesis of IPA is a multi-step reductive pathway that begins with IPyA. frontiersin.orgfrontiersin.org
The established pathway proceeds as follows:
Tryptophan to IPyA: Catalyzed by an aromatic amino acid aminotransferase. frontiersin.orgfrontiersin.org
IPyA to ILA: A reduction step catalyzed by phenyllactate dehydrogenase. frontiersin.orgfrontiersin.org
ILA to Indoleacrylic acid (IA): A dehydration step carried out by enzymes like phenyllactate dehydratase. frontiersin.orgfrontiersin.org
IA to IPA: A final reduction step catalyzed by an acyl-CoA dehydrogenase, yielding the end product, IPA. frontiersin.orgfrontiersin.org
This entire pathway is dependent on the gut microbiota, with bacteria such as Clostridium sporogenes being known producers of IPA. mdpi.com IPA is a potent antioxidant and neuroprotective agent that has garnered significant interest for its role in maintaining gut barrier integrity and its potential benefits in metabolic and neurological health. frontiersin.orgnih.govmdpi.com
Role of IPyA in Gut Microbiota-Host Metabolite Crosstalk
The metabolism of tryptophan, with IPyA as a central hub, is a prime example of the intricate metabolic crosstalk between the gut microbiota and the host. mdpi.comunite.itnih.gov Gut microbes transform dietary tryptophan into a diverse array of indole derivatives, including those originating from IPyA, which act as important signaling molecules. mdpi.comnih.govfrontiersin.org
These microbial metabolites can exert local effects within the gut and can also be absorbed into systemic circulation, influencing distant organs and host-wide physiological processes. mdpi.comnih.gov
Key aspects of this crosstalk include:
Immune System Modulation: Metabolites derived from IPyA, such as ILA, IAA, and IPA, are ligands for the Aryl Hydrocarbon Receptor (AhR). caymanchem.commdpi.comtandfonline.com AhR is a transcription factor that plays a critical role in regulating immune responses at mucosal surfaces. Activation of AhR by these indole compounds helps maintain intestinal homeostasis, promotes the integrity of the epithelial barrier, and can influence the activity of various immune cells, including T cells and innate lymphoid cells. mdpi.comtandfonline.comresearchgate.net
Gut Barrier Function: Indole derivatives like IPA have been shown to enhance the integrity of the intestinal barrier, which is crucial for preventing the translocation of harmful substances from the gut into the bloodstream. mdpi.comfrontiersin.org
Metabolic Health: The production of IPyA-derived metabolites by the gut microbiota has been linked to host metabolic health. For instance, circulating levels of IPA have been associated with a lower risk of type 2 diabetes and obesity. frontiersin.orgnih.gov
Gut-Brain Axis Communication: Tryptophan metabolites produced by the gut microbiota, including those from the IPyA pathway, are recognized as key communicators along the gut-brain axis. nih.govfrontiersin.org IPA, for example, can cross the blood-brain barrier and may exert neuroprotective effects. mdpi.com
The table below summarizes the key enzymes and microbial species involved in the metabolic transformations of Indole-3-pyruvic acid.
| Metabolic Step | Precursor | Product | Key Enzyme(s) | Example Microbial Species | Citations |
| Reduction | Indole-3-pyruvic Acid (IPyA) | Indole-3-lactic Acid (ILA) | Indole-3-lactic acid dehydrogenase (ILDHase), Phenyllactate dehydrogenase | Lactobacillus spp., Bifidobacterium spp. | frontiersin.orgsavingtheworldwithscience.comusu.edufrontiersin.org |
| Decarboxylation | Indole-3-pyruvic Acid (IPyA) | Indole-3-acetaldehyde (IAAld) | Indole-3-pyruvate decarboxylase (IPDC) | Enterobacter cloacae, Azospirillum brasilense | mdpi.comnih.govoup.com |
| Oxidation | Indole-3-acetaldehyde (IAAld) | Indole-3-acetic Acid (IAA) | Aldehyde dehydrogenase | Enterobacter cloacae, Arthrobacter pascens | mdpi.comnih.govtandfonline.com |
| Multi-step Reduction | Indole-3-pyruvic Acid (IPyA) | Indole-3-propionic Acid (IPA) | Aromatic amino acid aminotransferase, Phenyllactate dehydrogenase, Phenyllactate dehydratase, Acyl-CoA dehydrogenase | Clostridium sporogenes | frontiersin.orgfrontiersin.org |
Enzymatic Characterization and Structural Insights into Indole 3 Pyruvic Acid Metabolizing Enzymes
Mechanistic Studies of Tryptophan Aminotransferases and Indolepyruvate Decarboxylases
The conversion of L-tryptophan to indole-3-acetic acid (IAA) via the IPyA pathway involves two key enzymatic steps. The first is catalyzed by Tryptophan Aminotransferases (TAAs), and the second by Indolepyruvate Decarboxylases (IPDCs).
Tryptophan Aminotransferases (TAA): These enzymes, also known as aminotransferases of the TAA1/TAR family, catalyze the reversible transamination of L-tryptophan to form IPyA. The reaction mechanism is a classic example of a Ping-Pong Bi-Bi mechanism involving the cofactor pyridoxal (B1214274) 5'-phosphate (PLP).
First Half-Reaction: L-tryptophan binds to the PLP-enzyme complex, forming an external aldimine (Schiff base). A proton is abstracted from the Cα of tryptophan, leading to a quinonoid intermediate. Reprotonation at the C4' of the cofactor and subsequent hydrolysis releases IPyA and generates pyridoxamine (B1203002) 5'-phosphate (PMP).
Second Half-Reaction: An α-keto acid (commonly α-ketoglutarate) binds to the PMP-enzyme complex. The process is reversed, regenerating the PLP-enzyme complex and producing the corresponding L-amino acid (L-glutamate).
Tracer studies using labeled substrates, where IPyA-d5 can be used to track product formation, are essential for confirming this pathway and quantifying metabolic flux.
Indolepyruvate Decarboxylases (IPDC): These enzymes catalyze the irreversible decarboxylation of IPyA to produce indole-3-acetaldehyde and CO₂. This is often the rate-limiting step in bacterial IAA biosynthesis. The mechanism is dependent on the cofactor thiamine (B1217682) pyrophosphate (TPP).
The C2 atom of the TPP thiazolium ring, in its ylid form, performs a nucleophilic attack on the carbonyl carbon of IPyA.
This addition facilitates the non-oxidative decarboxylation of the molecule, releasing CO₂.
The resulting intermediate, a resonance-stabilized enamine, is protonated.
Finally, indole-3-acetaldehyde is released, regenerating the TPP cofactor for the next catalytic cycle.
The use of IPyA-d5 in kinetic assays allows researchers to precisely measure the rate of its conversion to the corresponding deuterated indole-3-acetaldehyde, providing clear data on enzyme efficiency and mechanism.
Substrate Specificity and Enzyme Kinetics of IPyA-Converting Enzymes
The efficiency and specificity of TAA and IPDC enzymes are critical for regulating the flow of metabolites through the IPyA pathway. Kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat) define the enzyme's affinity for its substrate and its maximum reaction velocity. Accurate determination of these values often relies on sensitive analytical techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). In these assays, Indole-3-pyruvic Acid-d5 is an ideal internal standard, co-eluting with the unlabeled IPyA but being distinguishable by its higher mass, thereby correcting for variations in sample processing and instrument response.
TAA enzymes exhibit a strong preference for L-tryptophan but can also utilize other aromatic amino acids, albeit with lower efficiency. Similarly, IPDC enzymes are highly specific for IPyA. While they can decarboxylate other α-keto acids like benzoylformic acid, their catalytic efficiency (kcat/Kₘ) is typically orders of magnitude higher for IPyA. This high specificity ensures that the metabolic pathway is channeled efficiently toward auxin biosynthesis.
| Enzyme | Organism Source | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
|---|---|---|---|---|---|
| TAA1 | Arabidopsis thaliana | L-Tryptophan | 36 | 15 | 4.2 x 10⁵ |
| IPDC | Enterobacter cloacae | Indole-3-pyruvic Acid | 290 | 65 | 2.2 x 10⁵ |
| IPDC | Azospirillum brasilense | Indole-3-pyruvic Acid | 460 | 30 | 6.5 x 10⁴ |
| IPDC | Enterobacter cloacae | Benzoylformic Acid | 1500 | 1.2 | 8.0 x 10² |
Identification of Cofactor Requirements for IPyA Metabolic Reactions
The catalytic activity of both TAA and IPDC enzymes is strictly dependent on the presence of specific non-protein cofactors. The identification and characterization of these requirements are achieved by preparing apoenzymes (enzymes stripped of their cofactors) and measuring the restoration of activity upon the addition of putative cofactors. In such reconstitution assays, the use of IPyA-d5 as an internal standard ensures that the measured activity is quantified accurately.
Tryptophan Aminotransferases (TAA): These enzymes absolutely require Pyridoxal 5'-phosphate (PLP) . PLP is the active form of vitamin B6 and is central to the transamination mechanism. It acts as an intermediate carrier of the amino group, forming a Schiff base with the amino acid substrate and converting it to the corresponding α-keto acid (IPyA).
Indolepyruvate Decarboxylases (IPDC): The activity of these enzymes depends on Thiamine pyrophosphate (TPP) and a divalent metal ion, typically Magnesium (Mg²⁺) . TPP, the active form of vitamin B1, is essential for the cleavage of C-C bonds, as seen in the decarboxylation of IPyA. The Mg²⁺ ion is crucial for stabilizing the TPP cofactor in its correct conformation within the active site and facilitating its interaction with the enzyme.
The distinct cofactor requirements for the two main enzymes in the IPyA pathway underscore their different catalytic mechanisms and evolutionary origins.
| Enzyme Class | Required Cofactor(s) | Role of Cofactor |
|---|---|---|
| Tryptophan Aminotransferase (TAA) | Pyridoxal 5'-phosphate (PLP) | Forms a Schiff base with L-tryptophan to facilitate amino group transfer. |
| Indolepyruvate Decarboxylase (IPDC) | Thiamine pyrophosphate (TPP), Magnesium (Mg²⁺) | TPP acts as an electron sink to facilitate non-oxidative decarboxylation. Mg²⁺ stabilizes TPP. |
Physiological and Biological Roles of Indole 3 Pyruvic Acid Metabolism
IPyA Pathway Regulation of Plant Growth and Development
The indole-3-pyruvic acid (IPyA) pathway is the principal and most conserved route for the biosynthesis of auxin, a class of critical plant hormones, in the plant kingdom. mdpi.comdoraagri.com Auxins, primarily indole-3-acetic acid (IAA), are fundamental to nearly all aspects of plant growth and development, including cell division, elongation, differentiation, and responses to environmental stimuli. pnas.orgjircas.go.jp
The synthesis of IAA through this pathway is a well-defined two-step process. mdpi.com The first step involves the conversion of the amino acid L-tryptophan into IPyA, a reaction catalyzed by the TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS (TAA) family of enzymes. mdpi.comdoraagri.com In the second and rate-limiting step, IPyA is converted into IAA by the YUCCA (YUC) family of flavin-containing monooxygenases. nih.govnih.gov The precise, tissue-specific expression of TAA and YUC genes ensures that auxin is produced at the right place and time to orchestrate complex developmental processes, from embryogenesis to root formation. mdpi.comnih.gov
Genetic studies have underscored the pathway's importance; mutations in TAA or YUC genes can lead to severe developmental defects. frontiersin.org For example, disruptions in these genes can cause abnormalities in root development, leaf formation, and vascular patterning, demonstrating that the IPyA pathway is essential for maintaining proper auxin levels. mdpi.comfrontiersin.org
Table 1: Key Genes in the IPyA Pathway and Their Roles in Plant Development
| Gene Family | Function | Organism(s) Studied | Observed Developmental Effects of Mutation |
|---|---|---|---|
| TAA/TAR | Catalyzes the conversion of L-tryptophan to indole-3-pyruvic acid (IPyA). mdpi.comdoraagri.com | Arabidopsis, Rice | Defects in embryo development, root and shoot architecture, and leaf development. mdpi.comfrontiersin.org |
| YUCCA (YUC) | Catalyzes the oxidative decarboxylation of IPyA to form indole-3-acetic acid (IAA), the main auxin. mdpi.comnih.gov | Arabidopsis, Rice, Maize, Tomato | Abnormalities in flower and fruit development, vascular patterning defects, and altered root system architecture. pnas.orgfrontiersin.orgresearchgate.net |
Microbial IPyA Metabolism and its Impact on Host Biology
The metabolism of dietary tryptophan by the gut microbiota is a critical process that influences host biology. Microorganisms in the gut can convert tryptophan into a variety of metabolites, with the IPyA pathway being a key route. tandfonline.commdpi.com In this pathway, bacterial aminotransferases convert tryptophan to IPyA, which then serves as a precursor for other bioactive indole (B1671886) derivatives like indole-3-acetic acid (IAA), indole-3-lactic acid (ILA), and indole-3-aldehyde (IAld). tandfonline.commdpi.comphysiology.org These microbially-produced molecules play significant roles in host-microbe interactions.
Microbial tryptophan metabolites, including those originating from IPyA, are crucial signaling molecules that help maintain a balanced and healthy relationship between the host and its gut microbiota. nih.govfrontiersin.org These compounds contribute to the integrity of the intestinal epithelial barrier, a single-cell layer that separates the gut lumen from the host's internal environment. frontiersin.orgpnas.org A strong barrier is essential for preventing the translocation of harmful bacterial components into the bloodstream. For instance, studies have shown that several indole derivatives enhance intestinal barrier function, thereby supporting immune homeostasis at this critical interface. explorationpub.commdpi.com
One of the most significant functions of IPyA and its derivatives is their ability to act as ligands for the aryl hydrocarbon receptor (AhR), a transcription factor expressed in various host cells, including immune cells. medchemexpress.comaai.orgnih.gov The AhR is a key sensor of small molecules and plays a vital role in modulating immune responses, particularly at mucosal surfaces like the gut. aai.orgoup.com
Activation of the AhR by microbial metabolites such as IPyA, IAld, and IAA can trigger a cascade of anti-inflammatory responses. pnas.orgaai.orgaai.org For example, AhR activation has been shown to promote the differentiation of regulatory T cells (Tregs) and the production of the cytokine IL-22. aai.orgoup.com IL-22 is critical for enhancing epithelial barrier function and promoting tissue repair, while Tregs help to suppress excessive inflammatory responses. aai.orgoup.com Research has demonstrated that oral administration of IPyA can ameliorate experimental colitis in mice by activating AhR, reducing pro-inflammatory cytokines, and promoting anti-inflammatory IL-10 production. aai.orgnih.govaai.org
Table 2: Microbial Tryptophan Metabolites and Their Immunomodulatory Functions
| Metabolite | Microbial Source (Example) | Host Receptor | Key Immunomodulatory Effect |
|---|---|---|---|
| Indole-3-pyruvic acid (IPyA) | Various gut bacteria | Aryl Hydrocarbon Receptor (AhR) medchemexpress.comaai.org | Promotes differentiation of Type 1 Regulatory T cells (Tr1), enhances IL-10 expression, and suppresses experimental colitis. aai.orgaai.orgnih.gov |
| Indole-3-acetic acid (IAA) | Clostridium spp., Lactobacillus spp. mdpi.combiocrates.com | Aryl Hydrocarbon Receptor (AhR) | Modulates immune homeostasis and can reduce inflammatory responses. mdpi.combiocrates.com |
| Indole-3-aldehyde (IAld) | Lactobacillus spp. researchgate.net | Aryl Hydrocarbon Receptor (AhR) | Induces IL-22 production, which enhances intestinal barrier integrity. researchgate.net |
| Indole-3-propionic acid (IPA) | Clostridium sporogenes physiology.org | Pregnane X Receptor (PXR), AhR | Reduces inflammation, scavenges reactive oxygen species, and enhances intestinal barrier function. physiology.orgnih.gov |
Contribution of IPyA to Metabolic Homeostasis in Diverse Organisms
The influence of IPyA and the broader tryptophan metabolic network extends beyond plant development and gut immunity to affect systemic metabolic homeostasis in various organisms, including mammals. physiology.orgfrontiersin.org Tryptophan is an essential amino acid for the host, meaning it must be obtained from the diet. nih.gov While a large portion is used for protein synthesis, the remainder is metabolized through distinct pathways, including the kynurenine (B1673888) pathway in host cells and the indole pathway, which is largely driven by the gut microbiota. tandfonline.comnih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Indole-3-pyruvic Acid-d5 |
| Indole-3-pyruvic Acid (IPyA) |
| Indole-3-acetic acid (IAA) |
| L-tryptophan (Tryptophan) |
| Indole-3-lactic acid (ILA) |
| Indole-3-aldehyde (IAld) |
| Indole-3-propionic acid (IPA) |
| Kynurenine |
Emerging Research Directions and Methodological Advancements for Indole 3 Pyruvic Acid D5
High-Resolution Metabolomics and Fluxomics Using Stable Isotope Tracers
The use of stable isotope tracers like IPyA-d5 has revolutionized the fields of metabolomics and fluxomics, enabling precise tracking of metabolic pathways. In high-resolution metabolomics, IPyA-d5 serves as an internal standard for the accurate quantification of endogenous IPyA in complex biological samples. Mass spectrometry-based techniques can distinguish between the deuterated standard and the naturally occurring metabolite, allowing for precise measurements of metabolic flux. nih.gov
Metabolic flux analysis, enhanced by the use of stable isotopes, provides a dynamic view of cellular metabolism. By introducing IPyA-d5 into a biological system, researchers can trace the metabolic fate of this molecule, identifying downstream metabolites and quantifying the rates of enzymatic reactions. nih.gov This approach is crucial for understanding how metabolic pathways are perturbed in disease states or in response to therapeutic interventions.
| Research Application | Methodological Approach | Key Findings |
| Metabolic Pathway Elucidation | Stable Isotope Labeling with IPyA-d5 | Tracing the conversion of IPyA to downstream metabolites like indole-3-acetic acid and indole-3-lactic acid. |
| Quantification of Metabolic Flux | Isotope Dilution Mass Spectrometry | Precise measurement of the rate of IPyA turnover in various cellular models. |
| Disease Biomarker Discovery | Comparative Metabolomics | Identifying alterations in IPyA metabolism in pathological conditions by comparing labeled and unlabeled metabolite profiles. |
Targeted Gene Editing and Omics Approaches to Elucidate IPyA Metabolic Regulation
The advent of targeted gene editing technologies, such as CRISPR-Cas9, has provided powerful tools to investigate the genetic regulation of metabolic pathways. isaaa.org By creating specific gene knockouts or modifications in enzymes involved in IPyA metabolism, researchers can study the resulting changes in the metabolic network. nih.govsemanticscholar.org In such studies, IPyA-d5 can be used as a probe to quantify the impact of genetic alterations on the flux through the IPyA pathway.
Integrating gene editing with "omics" approaches—genomics, transcriptomics, proteomics, and metabolomics—offers a comprehensive view of metabolic regulation. mdpi.comfrontiersin.org For instance, after editing a gene suspected to be involved in IPyA metabolism, transcriptomic and proteomic analyses can reveal changes in the expression of related genes and proteins, while metabolomics with IPyA-d5 as a tracer can directly measure the functional consequences at the metabolic level. This multi-omics strategy is critical for building predictive models of metabolic networks.
| Omics Approach | Application in IPyA Research | Insights Gained |
| Genomics | Identifying genes encoding enzymes in the IPyA pathway. | Understanding the genetic basis of IPyA metabolism. |
| Transcriptomics | Studying the expression levels of IPyA-related genes under different conditions. | Revealing regulatory mechanisms at the transcriptional level. |
| Proteomics | Quantifying the abundance of enzymes involved in IPyA conversion. | Assessing the enzymatic capacity of the IPyA pathway. |
| Metabolomics | Tracing the flow of IPyA-d5 through the metabolic network. | Direct measurement of metabolic flux and pathway activity. |
Development of Advanced Bioanalytical Platforms for IPyA and its Deuterated Analogs
The accurate detection and quantification of IPyA and its deuterated analog, IPyA-d5, in biological matrices necessitate the development of sophisticated bioanalytical platforms. Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) is a leading technique in this area. nih.gov These methods offer high sensitivity and selectivity, enabling the separation and measurement of IPyA from other closely related metabolites. nih.govacs.org
Recent advancements have focused on improving sample preparation techniques to enhance the recovery and stability of IPyA, which is known to be an unstable compound. nih.gov Furthermore, the development of specific analytical methods that can distinguish between the keto and enol tautomers of IPyA is an active area of research, as these forms may have different biological activities. nih.govresearchgate.net The use of deuterated standards like IPyA-d5 is crucial for validating these advanced analytical methods and ensuring data accuracy. nih.govmdpi.comepj-conferences.org
| Analytical Platform | Key Features | Application for IPyA-d5 |
| UHPLC-HRMS | High sensitivity, selectivity, and mass accuracy. | Accurate quantification of IPyA-d5 and its metabolites in complex samples. nih.gov |
| LC-MS/MS | Targeted quantification with high specificity. | Routine analysis of IPyA-d5 in large-scale metabolomics studies. |
| Capillary Electrophoresis-MS | High separation efficiency for charged molecules. | Analysis of IPyA and related charged metabolites. |
Exploration of Novel Biological Roles and Inter-species Dynamics of IPyA
Beyond its role as a central intermediate in tryptophan metabolism, IPyA is emerging as a molecule with diverse biological functions. It has been implicated in stress responses and may act as a signaling molecule in various physiological processes. nih.govresearchgate.net The use of IPyA-d5 as a tracer can help to uncover these novel roles by allowing researchers to follow its distribution and interactions within an organism.
IPyA also plays a significant role in inter-species communication, particularly between microorganisms and their hosts. mdpi.com For example, gut microbiota can produce IPyA, which can then influence host physiology. mdpi.com Studying these interactions is facilitated by the use of stable isotope-labeled compounds. By administering IPyA-d5, it is possible to distinguish between host-derived and microbiota-derived IPyA, providing insights into the complex metabolic crosstalk at the host-microbe interface. nih.gov
Q & A
Q. How is Indole-3-Pyruvic Acid-d5 synthesized and characterized for use in metabolic studies?
this compound is synthesized via deuterium labeling at specific positions (e.g., indole ring carbons) using methods like catalytic exchange or enzymatic pathways. Characterization involves nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic purity and structural integrity. For example, Magnus et al. demonstrated the synthesis of deuterium-labeled indole derivatives via alkaline hydrolysis and validated their use as internal standards in mass spectrometry . Key parameters include isotopic enrichment (>98% deuterium incorporation) and stability under storage conditions (-20°C in inert solvents).
Q. What analytical methods are employed to detect and quantify this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, utilizing deuterated internal standards (e.g., Indole-3-acetic acid-d5) to correct for matrix effects. A typical protocol involves:
- Sample preparation : Protein precipitation with methanol/acetonitrile, followed by solid-phase extraction.
- Chromatography : Reverse-phase C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile).
- Detection : Multiple reaction monitoring (MRM) for transitions like m/z 246 → 142 (quantifier) and 246 → 115 (qualifier) .
| Parameter | Value |
|---|---|
| Limit of Detection | 0.1 ng/mL |
| Linearity Range | 0.5–500 ng/mL (R² >0.99) |
| Recovery Rate | 85–110% |
Q. What is the role of this compound in auxin biosynthesis pathways?
Indole-3-pyruvic acid (IPyA) is a key intermediate in the tryptophan-dependent auxin biosynthesis pathway. In Neurospora crassa and Enterobacter spp., the enzyme indole-3-pyruvate decarboxylase (ipdC gene) converts IPyA to indole-3-acetic acid (IAA). Deuterated IPyA-d5 is used to trace pathway dynamics, particularly in studies investigating enzymatic efficiency or competitive inhibition .
Advanced Research Questions
Q. How do researchers validate the specificity of this compound in metabolic flux analysis?
Specificity is validated using:
- Isotopic dilution assays : Spiking known concentrations of IPyA-d5 into biological samples to assess interference from endogenous IPyA.
- Enzyme kinetics : Comparing reaction rates of deuterated vs. non-deuterated substrates in in vitro assays (e.g., Km and Vmax values for IPyA decarboxylase).
- Cross-reactivity tests : Ensuring no signal overlap with structurally similar metabolites (e.g., indole-3-lactic acid-d5) via MRM optimization .
Q. What challenges arise in quantifying IPyA-d5 in plant-microbe interaction studies, and how are they mitigated?
Challenges include:
- Matrix complexity : Plant extracts contain high levels of phenolics and pigments that interfere with LC-MS. Mitigation involves dual cleanup steps (e.g., hydrophilic-lipophilic balance cartridges).
- Isotope effects : Deuteration may alter enzymatic conversion rates. Parallel experiments with non-deuterated IPyA are required to confirm pathway relevance .
Q. How does deuterium labeling impact the stability and reactivity of IPyA-d5 compared to its non-deuterated form?
Deuterium labeling reduces metabolic turnover due to the kinetic isotope effect (KIE), slowing enzymatic reactions like decarboxylation. Stability studies show IPyA-d5 has a 15–20% longer half-life in aqueous solutions (pH 7.4, 25°C). However, deuterium substitution at reactive sites (e.g., α-carbon) may alter redox properties, necessitating empirical validation in biological systems .
Methodological Considerations
- Data Contradictions : Discrepancies in pathway efficiency between fungal (Neurospora) and bacterial (Enterobacter) models highlight the need for organism-specific validation when using IPyA-d5 .
- Experimental Design : Incorporate negative controls (e.g., deuterated solvent blanks) and spike-and-recovery tests to ensure analytical accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
